N-Iodosaccharin
Description
N-Iodosaccharin (NISac, C₇H₄INO₃S, MW 309.08, CAS 86340-94-5) is a hypervalent iodine reagent synthesized via the reaction of silver saccharin with iodine . It is widely recognized for its potent electrophilic iodination capabilities, functioning as a superior I⁺ source compared to N-iodosuccinimide (NIS) . NISac exhibits high regioselectivity in Markovnikov additions and anti-addition stereochemistry, enabling applications in iodinating alkenes, activated aromatics, enol acetates, and 1,3-diones under mild conditions . Its unique N─I bond polarization facilitates strong halogen bonding (XB), making it a versatile tool in catalysis and crystal engineering .
Properties
IUPAC Name |
2-iodo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKQROJYWLWDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429054 | |
| Record name | N-Iodosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86340-94-5 | |
| Record name | N-Iodosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086340945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Iodosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Iodosaccharin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-IODOSACCHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11WJR74OBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N-Iodosaccharin can be synthesized by reacting a silver salt of saccharin with iodine. This reaction typically occurs under mild conditions and results in the formation of this compound with high regioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of mechanochemical processes. These processes minimize the use of solvents, making the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-Iodosaccharin primarily undergoes electrophilic substitution reactions. It is used in the iodination of alkenes and activated aromatics. The compound can also participate in halogen bonding, which is a non-covalent interaction between the electrophilic region of a halogen and a Lewis base .
Common Reagents and Conditions:
Reagents: Silver salt of saccharin, iodine.
Conditions: Mild reaction conditions, often solvent-free or with minimal solvent use.
Major Products: The major products formed from reactions involving this compound are iodinated alkenes and activated aromatics. These products are often used in further synthetic applications .
Scientific Research Applications
Electrophilic Iodinating Agent
Overview : N-Iodosaccharin serves as an effective electrophilic iodinating reagent, demonstrating higher reactivity and selectivity compared to traditional iodinating agents like N-iodosuccinimide (NIS).
Key Findings :
- NISac reacts smoothly with activated aromatics such as anilines and phenols, yielding good product yields.
- It is stable and soluble in common polar organic solvents, making it suitable for various iodination reactions .
| Reagent | Reactivity | Selectivity | Solubility |
|---|---|---|---|
| This compound | High | High | Acetone, Acetonitrile |
| N-Iodosuccinimide | Moderate | Moderate | Various polar solvents |
Catalyst in Organic Reactions
Overview : this compound has been identified as a reusable catalyst in formal [2+4] cycloaddition reactions involving imines and enones.
Case Study :
- In a study, NISac was utilized to facilitate the reaction between imines and enones, leading to the formation of complex cyclic structures. The catalyst could be recovered and reused multiple times without significant loss of efficiency .
| Cycle Number | Yield (%) | Reusability |
|---|---|---|
| 1 | 85 | Yes |
| 2 | 82 | Yes |
| 3 | 80 | Yes |
Halogen Bonding Studies
Overview : The compound has been explored for its halogen bonding capabilities, particularly in co-crystal formations with pyridine derivatives.
Research Insights :
- This compound forms stable complexes with various pyridine derivatives, showcasing strong halogen bonding interactions that are critical for crystal engineering.
- The binding constants for these complexes vary significantly, indicating the strength of the interactions involved .
| Complex Type | Binding Constant (M^-1) |
|---|---|
| This compound–Pyridine | 236 to 1.44 × 10^5 |
| This compound–Pyridine N-Oxide | 1180 to 10^8 |
Material Science Applications
This compound has been investigated for its potential in the development of new materials due to its unique structural properties.
Mechanism of Action
N-Iodosaccharin exerts its effects through electrophilic substitution. The iodine atom in this compound is highly electrophilic, allowing it to react with nucleophilic sites on other molecules. This reaction typically follows the Markovnikov rule, resulting in high regioselectivity . The compound’s ability to form halogen bonds also plays a significant role in its reactivity and selectivity .
Comparison with Similar Compounds
Key Data Tables
Table 1: Halogen Bond Parameters
| Parameter | This compound | N-Iodosuccinimide |
|---|---|---|
| ΔEXB (kJ mol⁻¹) | -99 | -77 |
| N─X⋯N Distance (Å) | 2.51 | 2.60 |
| RXB | 0.63–0.64 | 0.66 |
| Binding Constant (M⁻¹) | 10⁵–10⁸ | 10³–10⁵ |
Biological Activity
N-Iodosaccharin (NISac) is a relatively novel iodinating reagent that has garnered attention for its biological activity and utility in organic synthesis. This compound, derived from saccharin, exhibits unique properties that facilitate its application in various chemical reactions, particularly iodination processes. The following sections provide an in-depth exploration of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Properties
This compound is synthesized through the reaction of a silver salt of saccharin with iodine, resulting in a stable compound that can be stored at room temperature. It is soluble in polar organic solvents such as acetone and acetonitrile but insoluble in water . The compound crystallizes as a crystallohydrate, which can affect its reactivity depending on environmental conditions .
This compound functions primarily as an electrophilic iodinating agent. Its mechanism involves the formation of a halogen bond with nucleophiles, facilitating the addition of iodine to various substrates. The compound has demonstrated high reactivity under mild conditions, making it an attractive alternative to other iodination reagents such as N-iodosuccinimide (NIS), which requires harsher conditions .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Iodination Reactions
This compound effectively iodinated alkenes and activated aromatics without affecting sensitive functional groups like hydroxyls or aldehydes. This selectivity allows for the modification of complex organic molecules while preserving their biological activity .
| Substrate Type | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Activated Aromatics | Room Temperature | High | Fast reaction without strong acids |
| Alkenes | Mild Conditions | High | Clean reactions with minimal by-products |
| Toluene | Elevated Temperature | Partial | Decomposition noted |
2. Reactivity Comparison
In comparative studies, this compound has been shown to be significantly more reactive than other iodination agents, such as NIS. For instance, the reaction rate of cyclohexene with NISac was found to be approximately 500 times faster than with NIS .
3. Case Studies
- Iodination of Enol Acetates and 1,3-Diones : A study demonstrated that this compound could iodinate enol acetates and 1,3-diones efficiently, yielding α-iodoketones and 2-iodo-1,3-diones under neutral conditions at room temperature .
- Halogen Bonding Studies : Recent research highlighted the ability of this compound to form halogen bonds with various nucleophiles. These interactions were characterized using spectroscopic methods and demonstrated significant potential for applications in supramolecular chemistry .
Safety and Handling
While this compound is considered stable and manageable under standard laboratory conditions, it is essential to handle it with care due to its iodine content. Proper safety protocols should be followed to mitigate any risks associated with iodine exposure.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing N-Iodosaccharin, and how can researchers optimize purity and yield?
- Methodological Guidance :
- This compound is synthesized via iodination of saccharin derivatives. Key protocols involve reacting saccharin with iodine monochloride (ICl) or iodine in the presence of oxidizing agents like sodium nitrite under acidic conditions .
- To optimize purity:
- Use column chromatography (silica gel, ethyl acetate/hexane) for purification.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).
- Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1.2 saccharin:ICl) and reaction temperature (0–5°C) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Analytical Workflow :
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include δ 8.1–8.3 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons).
- IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch) .
- Crystallography : Single-crystal X-ray diffraction confirms the iodinated saccharin backbone .
- Elemental Analysis : Verify iodine content (~34% theoretical) via combustion analysis .
Q. What are the primary reaction mechanisms involving this compound as an iodinating agent?
- Mechanistic Insights :
- This compound acts as an electrophilic iodine source. In alkene iodination, it facilitates trans-addition via a three-membered iodonium intermediate, as demonstrated in styrene derivatives .
- For activated aromatics (e.g., phenols), regioselectivity follows electrophilic substitution patterns, with para-iodination dominating .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?
- Critical Analysis Framework :
- Example Contradiction : Conflicting yields in polar aprotic (DMF) vs. non-polar (CH₂Cl₂) solvents.
- Resolution Strategy :
- Conduct controlled experiments varying solvent dielectric constants.
- Use DFT calculations to model solvent effects on transition states.
- Cross-reference with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .
Q. What strategies are effective for optimizing this compound-mediated iodination in sterically hindered substrates?
- Experimental Design :
- Steric Mitigation :
- Use bulky directing groups (e.g., tert-butyl) to preorganize substrates.
- Increase reaction temperature (40–60°C) to overcome activation barriers.
- Catalytic Additives : Silver triflate (AgOTf) enhances iodine transfer efficiency in congested systems .
Q. How do competing iodination pathways (e.g., radical vs. electrophilic) influence product distributions in this compound reactions?
- Methodological Approach :
- Radical Trapping : Introduce TEMPO to suppress radical pathways; monitor via EPR spectroscopy.
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃CN) to probe proton involvement in electrophilic mechanisms.
- Compare results with computational studies (e.g., Fukui indices for electrophilic susceptibility) .
Critical Considerations for Reproducibility
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
